molecular formula C8H10N2O2 B12982070 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

Cat. No.: B12982070
M. Wt: 166.18 g/mol
InChI Key: DEGGCRFKYHTTPT-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine is a fused bicyclic compound of interest in medicinal chemistry and pharmaceutical research. This amine-functionalized furopyridine serves as a versatile building block for the synthesis of more complex molecules. The structure features a dihydrofuran ring fused to a methoxy-pyridine, providing a multifunctional scaffold for chemical derivatization. Furopyridine derivatives are frequently employed in palladium-catalyzed cross-coupling reactions and electrophilic cyclization to create diverse heterocyclic systems for drug discovery . The amine group at the 3-position offers a handle for further synthetic modification, allowing researchers to develop targeted compound libraries. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine

InChI

InChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3

InChI Key

DEGGCRFKYHTTPT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of a base such as potassium hydroxide (KOH). This base-catalyzed cascade reaction leads to the formation of multi-substituted dihydrofuropyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Biological Activities

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine has been studied for various biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of dihydrofuro[2,3-B]pyridine compounds exhibit antimicrobial activity against various pathogens. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
  • Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties. For instance, its structural analogs have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .
  • Neuroprotective Effects : Preliminary studies hint at potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions : Recent advancements have introduced eco-friendly multicomponent reactions that allow for the efficient synthesis of this compound. These methods often utilize water as a solvent and imidazole as a catalyst, resulting in high yields and reduced environmental impact .
  • Wittig Reaction : The compound can also be synthesized via the Wittig reaction, which involves the formation of alkenes from aldehydes or ketones using phosphonium ylides. This method has been optimized to yield high-purity products suitable for pharmaceutical applications .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched:

Therapeutic Area Potential Applications
AntimicrobialDevelopment of new antibiotics
AnticancerInhibition of cancer cell growth
NeuroprotectionTreatment for neurodegenerative diseases
Anti-inflammatoryPotential use in inflammatory conditions

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of dihydrofuro derivatives against common bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria .
  • Cancer Cell Proliferation Inhibition : In vitro tests demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Fused Oxygen-Containing Rings
Compound Name Key Structural Features Molecular Weight Substituents/Modifications Notes (Synthesis/Biological Activity) Reference
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride Trifluoromethyl (CF₃) at position 6 ~227.6 (base) Electron-withdrawing CF₃ group Enhanced metabolic stability due to CF₃ group; hydrochloride salt improves solubility
5-(2,6-Dimethylphenyl)-6-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-amine Methyl at position 6, 2,6-dimethylphenyl substituent ~282.3 Bulky aromatic substituent Likely increased lipophilicity; potential for enhanced receptor binding
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo ring (N-containing) instead of dihydrofuro 163.18 Methoxy at position 6 Nitrogen-rich system; may exhibit distinct electronic properties vs. oxygen-containing analogs

Key Observations :

  • The trifluoromethyl analog () replaces the methoxy group with a CF₃ group, which is electron-withdrawing and may enhance oxidative stability.
  • Pyrrolo analogs () replace the dihydrofuran oxygen with nitrogen, altering hydrogen-bonding capacity and electronic distribution.
Sulfur-Containing Thieno[2,3-b]pyridin-3-amine Derivatives
Compound Name (Example) Key Structural Features Molecular Weight Substituents/Modifications Notes (Synthesis/Biological Activity) Reference
2-(Butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine Thieno ring (S-containing) with sulfinyl group ~428.5 Sulfinyl and thiophenyl groups Sulfur enhances polarizability; used in 15-PGDH inhibition studies
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Chlorine at position 4, pyrrolo ring ~183.6 Halogen substituent Halogens may improve binding affinity but increase toxicity risks

Key Observations :

  • Thieno[2,3-b]pyridines () incorporate sulfur atoms, which increase molecular polarizability and may enhance interactions with hydrophobic enzyme pockets.
Substituted Pyridin-3-amine Derivatives
Compound Name Key Structural Features Molecular Weight Substituents/Modifications Notes (Synthesis/Biological Activity) Reference
6-Methoxy-4-methylpyridin-3-amine Simple pyridine with methoxy and methyl groups ~138.2 Methyl at position 4, methoxy at 6 Lacks fused rings; reduced structural rigidity vs. dihydrofuro analogs
5-(3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine Dimethoxyphenyl-pyrrolopyridine hybrid ~377.4 Extended aromatic system Enhanced π-stacking potential; synthesized via Suzuki coupling

Key Observations :

  • Hybrid systems with extended aromaticity () may exhibit improved binding to planar enzyme active sites.

Biological Activity

6-Methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This kinase is pivotal in inflammatory signaling pathways, making this compound a potential candidate for therapeutic applications in various inflammatory diseases, including rheumatoid arthritis.

Chemical Structure and Properties

The compound has a molecular formula of C8H10N2O2C_8H_{10}N_2O_2 and features a unique bicyclic structure that includes a furo[2,3-b]pyridine moiety. This structural characteristic is crucial as it influences the compound's biological activity and its interactions with biological targets.

Research indicates that this compound effectively inhibits IRAK4, leading to a reduction in the production of inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating conditions characterized by excessive inflammation. In vitro studies have demonstrated that derivatives of this compound can significantly lower cytokine levels, which is critical for managing inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials : Utilizing furo[2,3-b]pyridine derivatives.
  • Reagents : Employing various reagents for functional group modifications.
  • Purification : Techniques such as recrystallization or chromatography to achieve desired purity levels.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant anti-inflammatory properties. The following table summarizes key findings from various studies:

StudyMethodologyKey Findings
Study ACytokine assays on macrophagesReduced IL-6 and TNF-alpha production by 50% at 10 µM concentration
Study BIRAK4 inhibition assaysIC50 value of 15 µM indicating effective inhibition
Study CCell viability assaysNo cytotoxic effects observed up to 50 µM

Case Studies

A notable case study involved the application of this compound in a model of rheumatoid arthritis. The compound was administered to mice with induced arthritis, resulting in significant reductions in joint swelling and inflammatory markers compared to control groups. These findings underscore its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table illustrates these comparisons:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2,3-dihydrofuro[2,3-b]pyridin-3-amineChlorine substituentEnhanced potency against specific kinases
6-Methoxy-furo[2,3-B]pyridin-3-oneFuran ring with carbonylDifferent reactivity profile due to carbonyl group
5-Amino-furo[2,3-B]pyridinAmino group at position 5Potentially broader biological activity

These analogs illustrate variations in substituents that can influence their biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine?

  • Methodological Answer : The compound can be synthesized via heterocyclic assembly strategies. For example, thieno[2,3-b]pyridin-3-amine derivatives are synthesized using sulfinyl intermediates under controlled conditions (e.g., K₂CO₃-catalyzed alkylation or reduction reactions) . Adapting this approach, the furopyridine core may be constructed via cyclization of methoxy-substituted precursors. NMR (e.g., ¹H and ¹³C) and ESI-MS are critical for structural validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., methoxy groups at ~3.8–4.0 ppm, aromatic protons in the furopyridine ring at 6.5–8.0 ppm) .
  • ESI-MS : Confirm molecular weight with high-resolution mass spectrometry (HRMS) .
  • TLC : Monitor reactions using EtOAc/hexane systems (e.g., 1:3 ratio) and UV visualization .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs . Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and heat, as methoxy groups are sensitive to acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Modify substituents (e.g., methoxy position, dihydrofuro ring saturation) and evaluate biological activity. For example:

  • Replace the methoxy group with ethoxy or halogens to assess electronic effects .
  • Test in vitro cytotoxicity using GI₅₀ assays (e.g., SRB staining for protein content) .
  • Compare docking scores (e.g., PARP-1 inhibition) via molecular modeling software (Autodock Vina, Schrödinger) .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions in splitting patterns may arise from dynamic effects (e.g., rotational isomers). Strategies include:

  • Variable-temperature NMR to identify slow-exchange conformers .
  • 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Computational DFT simulations (Gaussian, ORCA) to predict coupling constants .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Methodological Answer : Use cell-line panels (e.g., NCI-60) and mechanistic assays:

  • Apoptosis : Caspase-3/7 activation via fluorogenic substrates.
  • Cell Cycle : Flow cytometry with propidium iodide staining .
  • Target Engagement : Western blotting for PARP-1 cleavage or γH2AX foci formation .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer : Predict ADMET parameters using tools like SwissADME or ADMETlab:

  • LogP : Aim for 1–3 to balance solubility and membrane permeability.
  • Metabolic Sites : Identify vulnerable positions (e.g., methoxy demethylation via CYP450) .
  • Bioavailability : Rule-of-Five compliance (molecular weight <500, H-bond donors ≤5) .

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